molecular formula C13H15NS B13949602 1-Ethyl-4,7-dimethylquinoline-2(1H)-thione

1-Ethyl-4,7-dimethylquinoline-2(1H)-thione

Cat. No.: B13949602
M. Wt: 217.33 g/mol
InChI Key: GEMHKPIKDDDFNC-UHFFFAOYSA-N
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Description

2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl- is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-4,7-dimethylquinoline with sulfur sources such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The quinoline ring can also interact with DNA or other biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl-: can be compared with other quinoline derivatives such as quinoline, isoquinoline, and quinazoline.

    Thione-containing compounds: Similar compounds include thioamides, thioureas, and thioethers.

Uniqueness

The uniqueness of 2(1H)-Quinolinethione, 1-ethyl-4,7-dimethyl- lies in its specific substitution pattern and the presence of the thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

1-ethyl-4,7-dimethylquinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-14-12-7-9(2)5-6-11(12)10(3)8-13(14)15/h5-8H,4H2,1-3H3

InChI Key

GEMHKPIKDDDFNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)C(=CC1=S)C

Origin of Product

United States

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